Rhein-8-glucosid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und Anthrachinon-Chemie verwendet.

Industrie: Wird zur Herstellung von natürlichen Abführmitteln und anderen pharmazeutischen Formulierungen verwendet.

5. Wirkmechanismus

Rhein-8-glucosid übt seine Wirkungen durch mehrere molekulare Pfade aus:

Entzündungshemmend: Hemmt die Aktivität von pro-inflammatorischen Enzymen und Zytokinen.

Ähnliche Verbindungen:

Sennoside A: Ein weiteres Anthrachinon-Glykosid, das in Rhabarber vorkommt und eine ähnliche abführende Wirkung hat.

Sennoside B: Ähnlich wie Sennoside A, jedoch mit geringfügigen Unterschieden in den Glykosylierungsmustern.

Aloin: Ein Anthrachinon-Glykosid, das in Aloe vorkommt und ähnliche abführende Eigenschaften hat.

Einzigartigkeit von this compound: this compound ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das seine Löslichkeit, Bioverfügbarkeit und biologische Aktivität beeinflusst. Seine Fähigkeit, die Biofilmbildung zu hemmen, und seine spezifischen molekularen Zielstrukturen unterscheiden es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Rhein-8-glucoside is an anthraquinone glycoside found in rhubarb It’s known that rhein, a related compound, has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It’s reasonable to infer that Rhein-8-glucoside may have similar targets.

Mode of Action

It’s known that rhein, a related compound, interacts with its targets through multiple pathways which contain close interactions . These pathways are initiated by the membrane receptor, then MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .

Biochemical Pathways

Rhein-8-glucoside likely affects similar biochemical pathways as Rhein. Rhein’s mechanism involves multiple pathways, including the MAPK and PI3K-AKT signaling pathways . These pathways are crucial for regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

A study on rhein, a related compound, showed that it was quickly absorbed after oral administration, with high exposure levels in plasma . The cumulative urinary excretion of Rhein and of conjugated Rhein was 3.14 ± 1.56% and 38.21 ± 18.87% of dose, respectively, 48h after dosing . These findings suggest that Rhein-8-glucoside might have similar ADME properties.

Result of Action

Rhein-8-glucoside is known to have purgative activity . It increases the rate of sennoside A metabolism by mouse intestinal bacteria in vitro when used at concentrations ranging from 0.03 to 1 mM . Rhein-8-glucoside increases the purgative activity of sennoside A in mice in a dose-dependent manner .

Action Environment

The action of Rhein-8-glucoside is likely influenced by various environmental factors, including the presence of intestinal bacteria. As mentioned earlier, Rhein-8-glucoside increases the rate of sennoside A metabolism by mouse intestinal bacteria . This suggests that the gut microbiota plays a crucial role in the action of Rhein-8-glucoside.

Biochemische Analyse

Biochemical Properties

Rhein-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activity and purgative activity of sennoside A

Cellular Effects

Rhein-8-glucoside has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth of Streptococcus mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner . It influences cell function by decreasing the expression levels of luxS, brpA, ffh, recA, nth, and smx .

Molecular Mechanism

Rhein-8-glucoside exerts its effects at the molecular level through various mechanisms. It is believed to activate macrophages in the colon to secrete prostaglandin E2 (PGE2), which in turn acts as a paracrine factor to downregulate the levels of AQP3 in the epithelia of colon mucosa .

Temporal Effects in Laboratory Settings

The effects of Rhein-8-glucoside over time in laboratory settings are not well-documented. It has been observed that Rhein-8-glucoside can significantly inhibit the growth of S. mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, Rhein-8-glucoside has shown to have potential kidney toxicity in case of large dosages and long use times . The dosage of Rhein in animal experiments was mostly 20 to 150 mg/kg/day, and the duration of administration was mostly less than 14 days .

Metabolic Pathways

Rhein-8-glucoside is involved in the metabolic pathways of SA transforming to rhein anthrone. This includes the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase .

Transport and Distribution

It is known that Rhein-8-glucoside is a component of rhubarb, and its distribution in the plant has been mapped to correlate its bioactive components and morphological characteristics .

Subcellular Localization

It is known that β-glucosidases, which are involved in the metabolism of Rhein-8-glucoside, are localized in various subcellular compartments, including the cytoplasm and chloroplasts .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Rhein-8-glucosid kann durch Glykosylierung von Rhein synthetisiert werden. Der Prozess beinhaltet die Reaktion von Rhein mit einem geeigneten Glucosyl-Donor unter sauren oder enzymatischen Bedingungen. Die Reaktion erfordert in der Regel einen Katalysator, um den Glykosylierungsprozess zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion von Rhein aus Rhabarber, gefolgt von dessen Glykosylierung. Der Extraktionsprozess umfasst das Trocknen und Vermahlen der Rhabarberwurzeln, gefolgt von einer Lösungsmittelextraktion zur Isolierung von Rhein. Das isolierte Rhein wird dann unter Verwendung enzymatischer oder chemischer Methoden einer Glykosylierung unterzogen, um this compound zu produzieren .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Die Verbindung kann zu reduzierten Anthrachinon-Derivaten reduziert werden.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen des Glucosid-Moleküls auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen erfordern häufig saure oder basische Bedingungen, abhängig von der Art des Substituenten.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Anthrachinon-Derivate.

Reduktion: Reduzierte Anthrachinon-Derivate.

Substitution: Substituierte Glucosid-Derivate.

Vergleich Mit ähnlichen Verbindungen

Sennoside A: Another anthraquinone glycoside found in rhubarb with similar purgative activity.

Sennoside B: Similar to Sennoside A, but with slight differences in glycosylation patterns.

Aloin: An anthraquinone glycoside found in aloe with similar laxative properties.

Uniqueness of Rhein-8-glucoside: Rhein-8-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its ability to inhibit biofilm formation and its specific molecular targets make it distinct from other similar compounds .

Biologische Aktivität

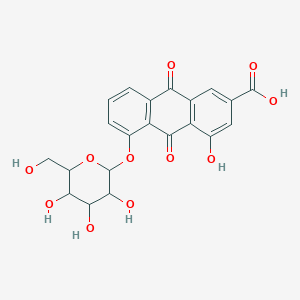

Rhein-8-glucoside is a glycoside derived from rhein, an anthraquinone compound found predominantly in the genus Rheum (rhubarb). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article presents a comprehensive overview of the biological activity of rhein-8-glucoside, supported by data tables, case studies, and detailed research findings.

Rhein-8-glucoside is characterized by its glucosyl moiety attached to the rhein aglycone. Its chemical structure contributes to its solubility and bioavailability, which are critical for its pharmacological effects.

Biological Activities

1. Anti-inflammatory Activity

Rhein-8-glucoside exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell lines. For instance, rhein has been demonstrated to block IL-1β production in human osteoarthritis cartilage cultures, reducing cartilage degradation by inhibiting matrix metalloproteinases (MMPs) and enhancing the synthesis of protective matrix components like aggrecan and type II collagen .

2. Antioxidant Effects

The antioxidant activity of rhein-8-glucoside has been evidenced through various assays measuring reactive oxygen species (ROS) levels and oxidative stress markers. In cultured human umbilical vein endothelial cells (HUVECs), rhein-8-glucoside significantly reduced oxidative stress induced by hydrogen peroxide, enhancing cellular antioxidant defenses by increasing superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) activities .

3. Hepatoprotective Effects

Research indicates that rhein-8-glucoside may offer hepatoprotection against chemical-induced liver injury. In animal models, it has been shown to reduce serum levels of liver enzymes (ALT and AST) and improve histopathological outcomes in liver tissues following exposure to hepatotoxic agents . The mechanisms involve modulation of cytochrome P450 enzymes and reduction of lipid peroxidation.

4. Antimicrobial Activity

Rhein-8-glucoside has demonstrated antimicrobial properties against various pathogens. It inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

5. Purgative Activity

In pharmacological studies, rhein-8-glucoside enhances the purgative effects of sennosides, indicating its utility in gastrointestinal disorders . This activity is dose-dependent and may be attributed to its ability to stimulate intestinal motility.

Case Study 1: Ischemic Stroke Model

A study involving a middle cerebral artery occlusion (MCAO) model in rats assessed the neuroprotective effects of rhein-8-glucoside. The treatment group showed improved neurological scores and reduced infarct volume compared to controls. The underlying mechanism was linked to its ability to modulate inflammatory responses and promote neuronal survival through antioxidant pathways .

Case Study 2: Osteoarthritis Treatment

In vitro studies on human osteoarthritis chondrocytes revealed that rhein-8-glucoside significantly inhibited IL-1β-induced MMP expression and promoted TIMP (tissue inhibitor of metalloproteinases) production. This suggests a potential therapeutic role in managing osteoarthritis by preserving cartilage integrity .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKUTTFFZMQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-86-7 | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 266 °C | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between Rhein-8-glucoside and the laxative effects of Senna?

A1: Rhein-8-glucoside is found in plants like Senna and Rhubarb, which are known for their laxative properties. While Rhein-8-glucoside itself has been found to have some laxative activity, it is significantly less potent than other compounds found in Senna, such as Sennosides A and B. [] In fact, Rhein-8-glucoside exhibits higher toxicity compared to Sennosides A and B despite its weaker laxative effect. [] Interestingly, cold water extracts of Senna leaves, which are traditionally considered gentler, have been found to lack Rhein-8-glucoside, unlike hot water extracts. []

Q2: How does the chemical structure of Rhein-8-glucoside relate to its stability in solutions?

A2: Rhein-8-glucoside can degrade in standard solutions, impacting its quantitative analysis. Research suggests that the degradation product is formed via the breakdown of Sennoside B, which possesses an erythro configuration, making it less stable than Sennoside A with a threo configuration. [] This degradation can be mitigated by using specific solvents like 0.1% phosphoric acid/acetonitrile (4:1), which offers better stability even at higher temperatures (37°C) compared to traditional methanol solutions. []

Q3: Can you explain the role of Rhein-8-glucoside in the metabolism of Sennosides?

A3: When Sennoside B, a common laxative compound, is ingested, it undergoes a complex metabolic process within the digestive system. Research has shown that Rhein-8-glucoside is a detectable metabolite of Sennoside B in this process. [] Interestingly, analysis of the gastrointestinal tract after Sennoside B administration revealed a discrepancy between the amount of known metabolites and the total amount of Sennoside derivatives present. [] This suggests the existence of unidentified metabolites and points towards a potential role for Rhein-8-glucoside in the formation of polymerized or bound forms of Sennosides within the gut. []

Q4: How can Rhein-8-glucoside be used to differentiate between Senna and Rhubarb in herbal products?

A4: Although both Senna and Rhubarb are used for their laxative properties and contain similar compounds, Rhein-8-glucoside can be used as a marker to differentiate between them. This is because Rhein-8-glucoside is a characteristic component of Rhubarb and can be reliably detected using techniques like three-dimensional HPLC (3D-HPLC). [] This differentiation is crucial for regulatory purposes as the inclusion of Senna and Rhubarb in food products is subject to legal restrictions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.